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Compound of Interest

Compound Name: (-)-Menthyloxyacetic acid

Cat. No.: B3429018

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties,
synthesis, and applications of (-)-Menthyloxyacetic acid. Designed for professionals in
research and drug development, this document compiles essential data, detailed experimental
protocols, and visual representations of key processes to facilitate its use as a chiral resolving
agent.

Core Chemical Properties

(-)-Menthyloxyacetic acid, a derivative of I-menthol, is a widely utilized chiral auxiliary in
organic synthesis. Its robust crystalline nature and distinct stereochemistry make it an excellent
resolving agent for a variety of racemic compounds, particularly amines and alcohols.

Identifiers and Structure
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Identifier Value
1R,2S,5R)-2-Isopropyl-5-

IUPAC Name « : Propy . .
methylcyclohexyl)oxy]acetic acid
(-)-Menthyl carboxymethyl ether, I-

Synonyms ) )
Menthoxyacetic acid

CAS Number 40248-63-3[1]

Molecular Formula

C12H2203][1]

Molecular Weight 214.30 g/mol [1]
CC(C)[C@@H]1CC--INVALID-LINK--
SMILES
C[C@H]10CC(0)=0
InChl Key CILPHQCEVYJUDN-OUAUKWLOSA-N

Physicochemical Data

The physical properties of (-)-Menthyloxyacetic acid are summarized in the table below,

providing a quick reference for experimental planning.

Property Value Reference
Melting Point 52-55 °C

Boiling Point 163-164 °C at 10 mmHg

Density 1.01 g/mL at 20 °C

Refractive Index (n2°/D)

1.4672

Specific Rotation ([a]?>/D)

-92.5° (c=4 in methanol)

Flash Point

113 °C (closed cup)

Spectroscopic Data

The following sections provide key spectroscopic data for the structural elucidation and

characterization of (-)-Menthyloxyacetic acid.
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NMR Spectroscopy

1H NMR (400 MHz, CDCls): The proton NMR spectrum exhibits characteristic signals for the
menthyl group protons and the protons of the acetic acid moiety. The key shifts are
approximately: 6 4.20-4.10 (m, 2H, -O-CH2-), 3.21 (m, 1H, CH-O), and a series of multiplets
between 2.22 and 0.78 ppm corresponding to the cyclohexyl ring protons.

13C NMR (90 MHz, CDCIs): The carbon NMR spectrum shows distinct peaks for each of the 12
carbons. Noteworthy chemical shifts include the carboxylic acid carbon, the carbon of the ether
linkage, and the carbons of the menthyl backbone.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands. A broad peak in the region of 3300-
2500 cm~1 is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption
around 1730 cm~! corresponds to the C=0 stretching of the carbonyl group. C-O stretching
vibrations are also prominent.

Mass Spectrometry

The mass spectrum of (-)-Menthyloxyacetic acid shows a molecular ion peak corresponding
to its molecular weight. The fragmentation pattern is consistent with its structure, with major
fragments arising from the loss of the carboxylic acid group and fragmentation of the menthyl
moiety. The base peak is typically observed at m/z 81.

Synthesis of (-)-Menthyloxyacetic Acid

A detailed experimental protocol for the synthesis of (-)-Menthyloxyacetic acid is provided
below.

Experimental Protocol: Synthesis from I-Menthol

This procedure is adapted from a well-established method.[2]
Materials:

¢ |-Menthol (2.56 moles)
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Dry Toluene (1 L, plus additional for reflux)

Sodium metal (3.04 gram atoms)

Monochloroacetic acid (1.01 moles), dried

Benzene

20% Hydrochloric acid
Procedure:

e Dissolve 400 g (2.56 moles) of I-menthol in 1 L of dry toluene in a 5-L three-necked round-
bottomed flask equipped with a mechanical stirrer and a reflux condenser.

e Add 70 g (3.04 gram atoms) of clean sodium to the solution.

o Heat the mixture to reflux. Once the sodium has melted, begin stirring to create fine globules
of sodium. Continue refluxing for 15 hours.

 After cooling, carefully remove any excess sodium.

o Re-assemble the apparatus with a dropping funnel. Heat the mixture to 85-90 °C with
continuous stirring.

e Slowly add a solution of 95 g (1.01 moles) of dried monochloroacetic acid in 800 mL of
warm, dry toluene from the dropping funnel. A precipitate will form.

 After the addition is complete, reflux the mixture for 48 hours with vigorous stirring. It may be
necessary to add 1-1.5 L of additional dry toluene to maintain stirrability.

» Cool the reaction mixture and transfer it to a 5-L separatory funnel. Extract with three 1-L
portions of water.

» Combine the aqueous extracts and carefully acidify with 20% hydrochloric acid.

e The crude (-)-Menthyloxyacetic acid will separate as a brown oil. Extract this oil with three
200-mL portions of benzene.
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« Combine the benzene extracts and remove the solvent by distillation.

o Fractionally distill the residue under reduced pressure. The fraction boiling at 134-137 °C/2
mm is the purified I-menthoxyacetic acid.[2]

Application in Chiral Resolution

(-)-Menthyloxyacetic acid is a powerful tool for the separation of enantiomers. The general
strategies for resolving racemic amines and alcohols are outlined below.

Resolution of Racemic Amines via Diastereomeric Salt
Formation

The resolution of racemic amines is achieved by forming diastereomeric salts with (-)-
Menthyloxyacetic acid. These diastereomers exhibit different physical properties, such as
solubility, allowing for their separation by fractional crystallization.

o Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.qg.,
methanol, ethanol, or ethyl acetate). In a separate flask, dissolve (-)-Menthyloxyacetic acid
(1 equivalent) in the same solvent. Combine the two solutions and stir. The diastereomeric
salts will precipitate out of the solution.

» Fractional Crystallization: Heat the mixture to dissolve the salts, then allow it to cool slowly.
The less soluble diastereomeric salt will crystallize out first.

e |solation: Collect the crystals by filtration. The purity of the diastereomer can be improved by
recrystallization.

o Liberation of the Enantiomerically Pure Amine: Dissolve the isolated diastereomeric salt in
water and basify the solution (e.g., with NaOH) to deprotonate the amine.

o Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or
dichloromethane).

» Recovery of Resolving Agent: Acidify the remaining aqueous layer to recover the (-)-
Menthyloxyacetic acid.
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Diastereomeric Salt Formation
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Caption: Workflow for the chiral resolution of a racemic amine.

Resolution of Racemic Alcohols via Diastereomeric
Ester Formation

For racemic alcohols, resolution is typically achieved by forming diastereomeric esters with (-)-
Menthyloxyacetic acid, which can then be separated by chromatography or crystallization.
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 Esterification: React the racemic alcohol with (-)-Menthyloxyacetic acid in the presence of
a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form a mixture of diastereomeric

esters.

o Separation: Separate the diastereomeric esters using column chromatography or fractional

crystallization.

o Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using NaOH or LiAlIH4) to
yield the enantiomerically pure alcohols and recover the (-)-Menthyloxyacetic acid.
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Caption: Workflow for the chiral resolution of a racemic alcohol.

Safety Information

(-)-Menthyloxyacetic acid is classified as an irritant. It can cause skin, eye, and respiratory
irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn when handling this compound. All work should be conducted in
a well-ventilated fume hood.

Hazard Statement Code
Causes skin irritation H315
Causes serious eye irritation H319
May cause respiratory irritation H335

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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